Nociceptin (1-7) - 178249-42-8

Nociceptin (1-7)

Catalog Number: EVT-242103
CAS Number: 178249-42-8
Molecular Formula: C31H41N7O9
Molecular Weight: 655.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nociceptin (1-7), also known as Orphanin FQ (1-7), is a heptapeptide fragment derived from the larger neuropeptide Nociceptin/Orphanin FQ (N/OFQ). N/OFQ is a 17-amino acid peptide originally isolated from the rat brain []. It acts as the endogenous ligand for the nociceptin receptor (NOP), also known as the Orphanin FQ receptor (ORL1) []. Nociceptin (1-7) represents the N-terminal fragment of N/OFQ, encompassing the first seven amino acids of the full-length peptide. While the full-length N/OFQ has been extensively studied for its diverse physiological roles, including pain modulation, stress responses, and reward pathways, research on the specific functions of Nociceptin (1-7) is still evolving.

Mechanism of Action

The mechanism of action of Nociceptin (1-7) remains poorly understood compared to the full-length Nociceptin peptide. While early research suggested limited activity at the known NOP receptor [, ], the discovery of a high-affinity binding site in the mouse brain for Nociceptin (1-11), a fragment closely related to Nociceptin (1-7), indicates a distinct receptor or an alternative binding site on the NOP receptor might be involved []. Further research is necessary to elucidate the precise signaling pathways and downstream effects mediated by this potential novel receptor or binding site.

Future Directions
  • Characterizing the novel binding site: Identifying and characterizing the high-affinity binding site for Nociceptin (1-11) [] will be crucial. This includes determining if it represents a novel receptor or an alternative binding site on the known NOP receptor.

Nociceptin

Compound Description: Nociceptin, also known as Orphanin FQ (OFQ), is a naturally occurring heptadecapeptide that acts as a potent agonist at the nociceptin receptor (NOP), also known as the ORL1 receptor. [] Nociceptin has been shown to play a role in a variety of physiological processes, including pain perception, anxiety, and reward. []

Relevance: Nociceptin (1-7) is a fragment of the full-length nociceptin peptide, comprising the first seven amino acids of the N-terminus. [] This structural similarity suggests that nociceptin (1-7) may interact with the NOP receptor, although it is likely to have different pharmacological properties compared to the full-length peptide. []

Nociceptin (1-11)

Compound Description: Nociceptin (1-11) is an endogenous fragment of nociceptin, comprising the first eleven amino acids. [] It has been found to be pharmacologically active in mice, despite its low affinity for the nociceptin receptor in binding assays. [] Studies have identified a unique high-affinity binding site for nociceptin (1-11) in the mouse brain, which differs from the nociceptin receptor and traditional opioid receptors. []

Relevance: Nociceptin (1-11) represents a longer fragment compared to nociceptin (1-7), sharing the same seven N-terminal amino acids. [] While nociceptin (1-11) also demonstrates low affinity for the nociceptin receptor like nociceptin (1-7), its identification of a unique binding site suggests potential divergent functionalities of these fragments. []

Nociceptin (1-13)-NH2

Compound Description: Nociceptin (1-13)-NH2 is a synthetic analogue of nociceptin, which has been amidated at the C-terminus. [] It represents the shortest fragment of nociceptin that retains full biological activity comparable to the full-length peptide. [, ] Studies have used nociceptin (1-13)-NH2 as a template to investigate the structure-activity relationships of nociceptin and to design novel compounds with altered pharmacological profiles. []

Relevance: Nociceptin (1-13)-NH2 encompasses the nociceptin (1-7) sequence and represents a key fragment for understanding the structure-activity relationship of nociceptin. [, ] The fact that nociceptin (1-13)-NH2 retains full activity while nociceptin (1-7) exhibits low affinity for the nociceptin receptor, highlights the importance of the additional amino acids (8-13) for potent receptor interaction. [, ]

[Phe1ψ(CH2-NH)Gly2]Nociceptin(1-13)-NH2 (F/GNC13)

Compound Description: [Phe1ψ(CH2-NH)Gly2]Nociceptin(1-13)-NH2, also known as F/GNC13, is a synthetic analogue of nociceptin (1-13)-NH2 where a pseudopeptide bond replaces the peptide bond between Phe1 and Gly2. [] While it retains affinity for the nociceptin receptor, this modification abolishes its ability to activate the receptor, resulting in antagonistic properties. []

Relevance: F/GNC13 demonstrates the critical role of the peptide bond between Phe1 and Gly2 in nociceptin (1-13)-NH2 for receptor activation. [] Because it shares the same seven N-terminal amino acids as nociceptin (1-7) and acts as an antagonist, it suggests that nociceptin (1-7) may exhibit low intrinsic activity at the nociceptin receptor. []

Ac-RYYRIK-NH2

Compound Description: Ac-RYYRIK-NH2 is a peptide antagonist identified from a peptide library that inhibits the biological activities of nociceptin. [] It exhibits high affinity for the ORL1 receptor but displays a different binding mode compared to nociceptin. [] Systematic structure-activity studies revealed the N-terminal tripeptide RYY to be crucial for ORL1 receptor binding, particularly the acetyl-Arg at position 1. []

Relevance: Although structurally distinct from nociceptin (1-7), Ac-RYYRIK-NH2 provides valuable insights into the ORL1 receptor binding site. [] Its high affinity emphasizes the importance of the N-terminal region for receptor interaction, potentially overlapping with the binding site of nociceptin (1-7). []

Ac-RYYRWK-NH2

Compound Description: Ac-RYYRWK-NH2 is another peptide identified through peptide library screening that acts as a partial agonist at the ORL1 receptor. [] Similar to Ac-RYYRIK-NH2, its N-terminal tripeptide RYY plays a critical role in receptor binding. []

Relevance: Ac-RYYRWK-NH2, with its similar structure and partial agonistic activity, further supports the importance of the N-terminal RYY motif for ORL1 receptor interaction, which might be a crucial region for nociceptin (1-7) binding as well. []

[Dab9]N/OFQ(1–13)NH2, [Dap9]N/OFQ(1–13)NH2, and [Cav9]N/OFQ(1–13)NH2

Compound Description: These are structural analogues of nociceptin (1–13)NH2, modified at the Lys9 position. [] They were studied for their effects on brain antioxidant status in a rat model. [] These modifications were found to alter the antioxidant properties of the peptides compared to the parent compound. []

Relevance: Although these modifications are outside the nociceptin (1-7) sequence, they highlight the potential for structural changes in the nociceptin peptide to impact its biological activity, including potential antioxidant effects that could be relevant for understanding the functions of nociceptin (1-7). []

Properties

CAS Number

178249-42-8

Product Name

Nociceptin (1-7)

IUPAC Name

(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoic acid

Molecular Formula

C31H41N7O9

Molecular Weight

655.7 g/mol

InChI

InChI=1S/C31H41N7O9/c1-18(31(46)47)36-25(41)17-35-30(45)27(19(2)39)38-29(44)23(14-21-11-7-4-8-12-21)37-26(42)16-33-24(40)15-34-28(43)22(32)13-20-9-5-3-6-10-20/h3-12,18-19,22-23,27,39H,13-17,32H2,1-2H3,(H,33,40)(H,34,43)(H,35,45)(H,36,41)(H,37,42)(H,38,44)(H,46,47)/t18-,19+,22-,23-,27-/m0/s1

InChI Key

KVTLKXLQUDUFSD-FLSSTNBBSA-N

SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.